N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide
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Overview
Description
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Fluorophenoxyacetic acid: Contains the fluorophenoxy group found in the compound.
2-Furamide: Shares the furan ring structure
Uniqueness
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide is unique due to its combination of structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H22FN3O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H22FN3O3/c1-16-13-17(2)28(27-16)14-18-3-7-20(8-4-18)26-24(29)23-12-11-22(31-23)15-30-21-9-5-19(25)6-10-21/h3-13H,14-15H2,1-2H3,(H,26,29) |
InChI Key |
FHLXGQSUYXBEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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